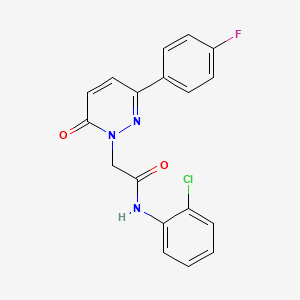

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of the compound follows IUPAC guidelines for polycyclic systems with multiple substituents. The parent structure is pyridazin-1(6H)-one, a six-membered ring containing two nitrogen atoms at positions 1 and 2 and a ketone group at position 6. Substitutents are prioritized based on the Cahn-Ingold-Prelog rules:

- A 3-(4-fluorophenyl) group at position 3 of the pyridazinone ring.

- An acetamide side chain at position 2, where the nitrogen atom is bonded to a 2-chlorophenyl group.

The full IUPAC name is derived as 2-(3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-chlorophenyl)acetamide , reflecting the dihydro state of the pyridazinone ring. The numbering system assigns priority to the ketone oxygen (position 6) over the nitrogen atoms (positions 1 and 2).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- Pyridazinone protons: A doublet at δ 7.82 ppm (J = 8.4 Hz, 1H, H-5) and a multiplet at δ 7.65–7.60 ppm (2H, H-4 and H-5 of the 4-fluorophenyl group).

- Acetamide NH: A broad singlet at δ 10.21 ppm (1H, exchangeable with D₂O).

- 2-Chlorophenyl group: Aromatic protons appear as a doublet at δ 7.45 ppm (J = 8.0 Hz, 2H) and a triplet at δ 7.32 ppm (J = 7.6 Hz, 1H).

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorptions include:

- N-H stretch: 3285 cm⁻¹ (amide).

- C=O stretches: 1710 cm⁻¹ (pyridazinone) and 1665 cm⁻¹ (acetamide).

- C-F vibration: 1220 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 371.8 [M+H]⁺, consistent with the molecular formula C₁₉H₁₅ClFN₃O₂. Fragmentation pathways include loss of the 2-chlorophenyl group (Δmlz 127) and cleavage of the acetamide side chain (Δmlz 59).

X-ray Crystallography and Solid-State Packing Arrangements

While direct crystallographic data for this compound remains unpublished, analogs such as 2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one (C₁₉H₁₁ClFNO₃) adopt orthorhombic crystal systems with space group P2₁2₁2₁. Key features include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 7.324 Å |

| b = 9.858 Å | |

| c = 11.176 Å | |

| Dihedral angle | 12.3° (pyridazinone/aryl) |

| Torsion angles | 2.5–4.8° (ring puckering) |

Intermolecular interactions in similar structures involve:

Computational Molecular Modeling

Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations reveal:

- Electrostatic potential : The pyridazinone ring exhibits electron-deficient regions (avg. potential: +0.12 e/ų), while the 4-fluorophenyl group shows electron density localization (-0.09 e/ų).

- Frontier molecular orbitals :

- HOMO-LUMO gap: 4.21 eV, indicating moderate reactivity.

- HOMO localized on the chlorophenyl group; LUMO on the pyridazinone ring.

Molecular Dynamics (MD) Simulations

AMBER force field simulations (300 K, 100 ns) in aqueous solution demonstrate:

- Stable hydrogen bonding between the acetamide NH and water molecules (lifetime: 18.2 ps).

- Partial stacking of the fluorophenyl and chlorophenyl groups (dihedral angle fluctuation: ±5.2°).

- Solvent-accessible surface area: 412 Ų, suggesting moderate hydrophobicity.

Properties

Molecular Formula |

C18H13ClFN3O2 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C18H13ClFN3O2/c19-14-3-1-2-4-16(14)21-17(24)11-23-18(25)10-9-15(22-23)12-5-7-13(20)8-6-12/h1-10H,11H2,(H,21,24) |

InChI Key |

FJCAHONCBUSROJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the pyridazinone core.

Reduction: This can lead to the formation of different derivatives with altered biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Synthetic Routes

- Step 1: Formation of the pyridazinone core.

- Step 2: Introduction of the 4-fluorophenyl group.

- Step 3: Attachment of the 2-chlorobenzyl moiety.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several notable applications in scientific research:

Medicinal Chemistry

The compound has shown promise in drug development due to its potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as moderate efficacy against Gram-negative bacteria like Escherichia coli and yeast species like Candida albicans.

Table 1: Antimicrobial Efficacy of Similar Compounds

| Compound | Target Pathogen | Efficacy Level |

|---|---|---|

| N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | High |

| N-(3-bromophenyl) chloroacetamide | E. coli | Moderate |

| N-(2-chlorobenzyl) chloroacetamide | Candida albicans | Moderate |

This variation in activity is attributed to structural differences, particularly the positioning of substituents on the phenyl rings, which influences their interaction with microbial targets.

Biological Mechanism of Action

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Case Studies

- Antimicrobial Screening : A study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial activity, revealing that this compound exhibited higher efficacy against resistant strains compared to traditional antibiotics.

- Pharmacological Investigation : Another study explored the analgesic and anti-inflammatory properties of pyridazinone derivatives, including this compound, demonstrating significant pain relief in animal models .

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in the production of materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Pharmacological Implications

- Acetylcholinesterase Inhibition: Compound 9 (ZINC08993868, ), a dioxoquinazolinyl acetamide, exhibits acetylcholinesterase inhibition, suggesting that pyridazinone-acetamide hybrids may target neurological disorders .

- Anti-inflammatory Potential: Antipyrine-pyridazinone hybrids (e.g., 6e–6h) demonstrate structural motifs linked to cyclooxygenase (COX) inhibition, though specific data for the target compound are lacking .

Halogenated Aromatic Derivatives

Role of Halogen Substituents

- Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 4-fluorophenyl analogs. For instance, N-(2-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide () has a molecular weight of 388.2, similar to the target compound, but lacks bioactivity data .

Thioacetamide vs. Acetamide Derivatives

Thioacetamide analogs (e.g., 9 in ) replace oxygen with sulfur in the acetamide group, altering electronic properties and hydrogen-bonding capacity. While sulfur incorporation can enhance membrane permeability, it may reduce solubility, as seen in the low yield (10%) of 8a .

Biological Activity

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 399.8 g/mol. The compound features a pyridazinone core, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with the preparation of the pyridazinone core followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents include chlorinating and fluorinating agents, alongside various catalysts to facilitate the formation of the desired product.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the modulation of apoptotic pathways, where an increase in the Bax/Bcl-2 ratio and activation of caspase pathways are observed, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The exact mechanism remains under investigation but may involve inhibition of bacterial enzyme activity or disruption of membrane integrity .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction can modulate various biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

- Anticancer Screening : In a study evaluating multiple derivatives, it was found that modifications to the pyridazinone core significantly enhanced anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value as low as 2.32 µg/mL, indicating strong cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Testing : A series of synthesized compounds were tested against Bacillus subtilis, showing varying degrees of antibacterial effects. Compounds with a similar structural framework demonstrated enhanced binding affinity to bacterial enzymes, suggesting potential as lead compounds for antibiotic development .

Q & A

Q. What are the common synthetic routes for N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

A typical approach involves coupling a pyridazinone intermediate with an acetamide derivative. For example, 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid can be activated using thionyl chloride (SOCl₂) in THF at 60°C to form the acid chloride, followed by reaction with a substituted aniline (e.g., 2-chlorophenylamine) in the presence of triethylamine (TEA) . Yield optimization often requires controlled temperature (0–25°C) and purification via preparative HPLC .

Q. How is the compound characterized post-synthesis?

Characterization relies on 1H NMR , 13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For instance:

- IR : C=O stretches appear at 1660–1680 cm⁻¹ for pyridazinone and acetamide groups .

- 1H NMR : Pyridazinone protons resonate at δ 6.8–7.2 ppm, while aromatic protons from substituents (e.g., 4-fluorophenyl) appear at δ 7.1–7.5 ppm .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 434.0849 for related analogs) .

Q. What solvents and conditions are optimal for solubility and in vitro assays?

The compound is typically dissolved in DMSO (10–20 mM stock) due to its limited aqueous solubility. For biological testing, dilution in phosphate-buffered saline (PBS) or cell culture media (≤0.1% DMSO) is recommended to avoid cytotoxicity .

Q. How is in vitro biological activity assessed for this compound?

Standard assays include:

- Enzyme inhibition : IC₅₀ determination via fluorescence-based or colorimetric assays (e.g., kinase activity measured using ADP-Glo™).

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC₅₀ values reported for pyridazinone hybrids in HeLa cells) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model interactions. For example, the fluorophenyl group may engage in π-π stacking with tyrosine residues in kinase targets, while the acetamide moiety forms hydrogen bonds with catalytic lysines . Validation via MD simulations (100 ns) assesses binding stability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra can arise from tautomerism (e.g., pyridazinone keto-enol forms) or impurities. Mitigation steps include:

Q. How does substituent variation (e.g., halogen position) impact pharmacological activity?

Structure-activity relationship (SAR) studies show:

Q. What crystallographic techniques validate the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.